molecular formula C19H16N4OS3 B11028382 1-(10H-phenothiazin-10-yl)-2-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone

1-(10H-phenothiazin-10-yl)-2-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone

Cat. No.: B11028382
M. Wt: 412.6 g/mol
InChI Key: ODZIKYBCIHPNET-UHFFFAOYSA-N
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Description

1-(10H-phenothiazin-10-yl)-2-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone is a complex organic compound that features a phenothiazine core linked to a thiadiazole moiety via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(10H-phenothiazin-10-yl)-2-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone typically involves multiple steps:

    Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.

    Synthesis of the Thiadiazole Moiety: The thiadiazole ring is often prepared by the reaction of thiosemicarbazide with carboxylic acids or their derivatives.

    Linking the Two Moieties: The phenothiazine and thiadiazole units are linked via a sulfanyl bridge, which can be achieved through nucleophilic substitution reactions involving appropriate intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(10H-phenothiazin-10-yl)-2-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone can undergo various chemical reactions, including:

    Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole moiety or the phenothiazine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the phenothiazine and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenothiazine core typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(10H-phenothiazin-10-yl)-2-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-(10H-phenothiazin-10-yl)-2-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone involves interactions with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to modulation of biological processes.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine Derivatives: Compounds like chlorpromazine and promethazine share the phenothiazine core but differ in their substituents and biological activities.

    Thiadiazole Derivatives: Compounds such as 2-amino-1,3,4-thiadiazole have similar structural features but distinct chemical properties and applications.

Uniqueness

1-(10H-phenothiazin-10-yl)-2-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone is unique due to its combination of phenothiazine and thiadiazole moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H16N4OS3

Molecular Weight

412.6 g/mol

IUPAC Name

1-phenothiazin-10-yl-2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone

InChI

InChI=1S/C19H16N4OS3/c1-2-11-20-18-21-22-19(27-18)25-12-17(24)23-13-7-3-5-9-15(13)26-16-10-6-4-8-14(16)23/h2-10H,1,11-12H2,(H,20,21)

InChI Key

ODZIKYBCIHPNET-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NN=C(S1)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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